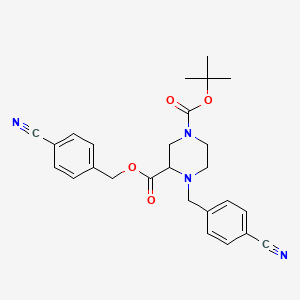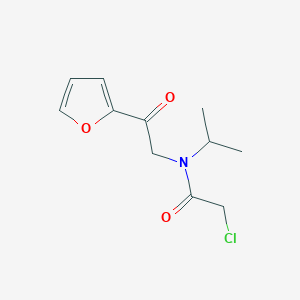
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide
Overview
Description
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide, also known as CFIO, is a compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. CFIO is a small molecule that has been shown to selectively target hypoxic tumor cells, making it a promising candidate for cancer therapy.
Mechanism of Action
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide exerts its anticancer effects by inhibiting the activity of HIF-1α, a transcription factor that is upregulated in hypoxic tumor cells. HIF-1α plays a critical role in promoting tumor growth and survival under low oxygen conditions. By inhibiting HIF-1α, 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide disrupts the hypoxic response of tumor cells, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound also inhibits angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjunct therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide is its selectivity for hypoxic tumor cells, which makes it a promising candidate for cancer therapy. However, the compound has low solubility in water, which can limit its bioavailability and efficacy. Additionally, 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Future Directions
There are several potential future directions for 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide research. One area of interest is the development of more potent and selective analogs of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide. Another potential direction is the combination of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide with other anticancer agents to enhance its efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide in humans.
Scientific Research Applications
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively target hypoxic tumor cells, which are known to be resistant to conventional chemotherapy and radiation therapy. 2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has been shown to induce cell death in a dose-dependent manner.
properties
IUPAC Name |
2-chloro-N-[2-(furan-2-yl)-2-oxoethyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8(2)13(11(15)6-12)7-9(14)10-4-3-5-16-10/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJBKWPKJBPLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CO1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162962 | |
| Record name | Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-furan-2-yl-2-oxo-ethyl)-N-isopropyl-acetamide | |
CAS RN |
1353945-89-7 | |
| Record name | Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-[2-(2-furanyl)-2-oxoethyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



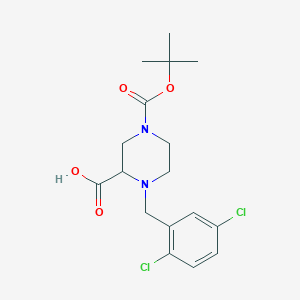
![[(1-Acetyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B3233457.png)
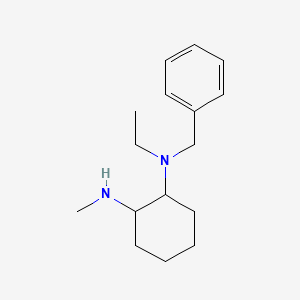
![1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B3233471.png)
![2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3233472.png)
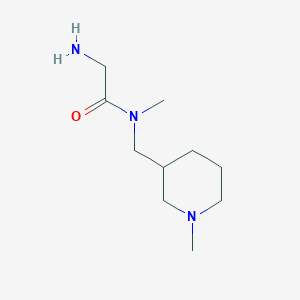
![2-[(4-Dimethylamino-cyclohexyl)-methyl-amino]-ethanol](/img/structure/B3233483.png)
![N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B3233495.png)
![N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-acetamide](/img/structure/B3233512.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide](/img/structure/B3233515.png)
![3-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3233525.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester](/img/structure/B3233529.png)
